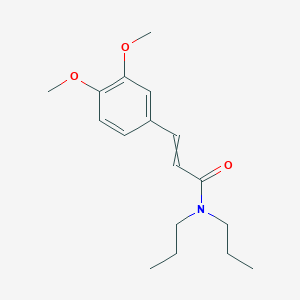![molecular formula C14H16ClN3O2 B12574641 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol CAS No. 642084-78-4](/img/structure/B12574641.png)
2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-amino-2-chlorophenol with 2-chloropyridine under basic conditions to form an intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
CAS No. |
642084-78-4 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
2-[[5-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-yl]amino]ethanol |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-3-1-11(16)7-10(13)9-20-12-2-4-14(18-8-12)17-5-6-19/h1-4,7-8,19H,5-6,9,16H2,(H,17,18) |
InChI Key |
VNJCTRYNBLYGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)COC2=CN=C(C=C2)NCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


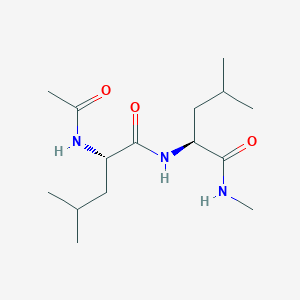
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)

![N,N-Diethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-B]quinolin-6-amine](/img/structure/B12574595.png)
![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
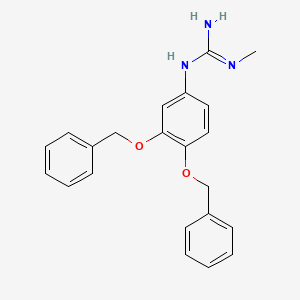
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
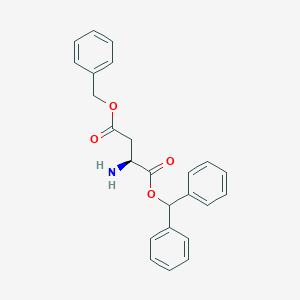
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)

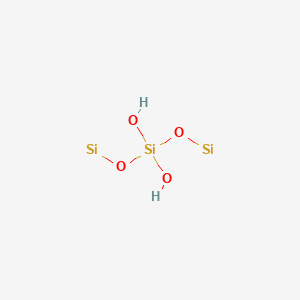
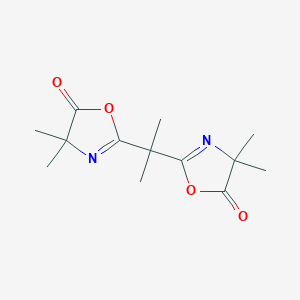
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
